molecular formula C11H15F2N B15311916 3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine

3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B15311916
M. Wt: 199.24 g/mol
InChI Key: MVPCVKSNYDPALN-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a dimethylpropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 2,4-difluorobenzyl chloride with 2,2-dimethylpropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through column chromatography or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: A compound with a similar difluorophenyl group but different functional groups.

    Oteseconazole: An azole antifungal with a difluorophenyl group, used to inhibit fungal CYP51 enzymes.

Uniqueness

3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a difluorophenyl group with a dimethylpropan-1-amine backbone sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H15F2N/c1-11(2,7-14)6-8-3-4-9(12)5-10(8)13/h3-5H,6-7,14H2,1-2H3

InChI Key

MVPCVKSNYDPALN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=C(C=C1)F)F)CN

Origin of Product

United States

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